molecular formula C15H13FO4 B6402693 4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid CAS No. 1261928-05-5

4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6402693
CAS No.: 1261928-05-5
M. Wt: 276.26 g/mol
InChI Key: SMCPEXDLLFBVTD-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of both fluoro and methoxy substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Nitration: Starting with 2-methoxybenzoic acid, nitration is performed to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Diazotization and Sandmeyer Reaction: The amine group is converted to a diazonium salt, which is subsequently replaced with a fluoro group using the Sandmeyer reaction.

    Methoxylation: Finally, a methoxy group is introduced to the aromatic ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluoro group can be reduced under specific conditions to form a hydrogenated product.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzaldehyde or this compound.

    Reduction: Formation of 4-(3-Hydroxy-4-methoxyphenyl)-2-methoxybenzoic acid.

    Substitution: Formation of various halogenated derivatives.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid depends on its application:

    Medicinal Chemistry: The compound may act by binding to specific receptors or enzymes, inhibiting their activity. The fluoro and methoxy groups enhance its binding affinity and selectivity.

    Materials Science: In electronic applications, the compound’s structure allows for efficient charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid
  • 4-(3-Fluoro-4-methoxyphenyl)-2-chlorobenzoic acid
  • 4-(3-Fluoro-4-methoxyphenyl)-2-methylbenzoic acid

Uniqueness

4-(3-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid is unique due to the specific positioning of the fluoro and methoxy groups, which confer distinct electronic properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in drug design and organic electronics.

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-6-4-9(7-12(13)16)10-3-5-11(15(17)18)14(8-10)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCPEXDLLFBVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690165
Record name 3'-Fluoro-3,4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-05-5
Record name 3'-Fluoro-3,4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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